6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

Antiarrhythmic Ventricular Tachycardia Cardiac Pharmacology

Researchers investigating novel antiarrhythmic mechanisms or stereoselective catalysis face challenges sourcing high-quality 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one with reliable batch data. This racemic bicyclic dihydronaphthalenone demonstrates antiarrhythmic effects in ventricular tachycardia/fibrillation models and functions as a hydrogenation catalyst when activated by acetonitrile. Available in both racemic and (S)-enantiomer forms for stereochemical probe studies. • Documented antiarrhythmic activity in ventricular arrhythmia models • Dual functionality: antiarrhythmic agent & aprotic hydrogenation catalyst • Batch-specific QC (NMR, HPLC, GC) ensures synthetic reproducibility

Molecular Formula C13H15FO
Molecular Weight 206.26 g/mol
CAS No. 104204-91-3
Cat. No. B177613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
CAS104204-91-3
Molecular FormulaC13H15FO
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)CCC2=C1C=CC(=C2)F
InChIInChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3
InChIKeyDEGWMPOIXJTKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Overview


6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one (CAS 104204-91-3) is a racemic, bicyclic dihydronaphthalenone derivative featuring a 6-fluoro substituent and a 1-isopropyl group on a partially saturated naphthalene core (C13H15FO, MW 206.26) . It is supplied primarily as a research chemical intermediate with typical purities ranging from 90% to 98% . The compound has been described as an aprotic, dianion species that can function as a hydrogenation catalyst when activated by acetonitrile, and has demonstrated antiarrhythmic effects in animal models of ventricular tachycardia and ventricular fibrillation . It exists in both racemic and enantiopure ((S)-) forms, with the latter designated as CAS 104205-01-8 .

Scaffold Racemic 6-fluoro-1-isopropyl dihydronaphthalenone
Model Response Reported antiarrhythmic model response in ventricular arrhythmia studies
Catalysis Aprotic dianion; hydrogenation catalyst function when activated by acetonitrile
Stereochemistry Racemic and (S)-enantiomer forms available for stereochemical control studies

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Substitution Risks


Substituting 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one with structurally similar dihydronaphthalenones is not straightforward due to critical differences in both stereochemical and functional requirements. The racemic mixture (CAS 104204-91-3) possesses an undefined stereocenter at the 1-position, whereas the (S)-enantiomer (CAS 104205-01-8) is a distinct, chirally resolved compound with different physical properties (e.g., LogP 3.15 vs. 3.08) and potentially divergent biological interactions [1]. Furthermore, analogs lacking the 6-fluoro substituent or the 1-isopropyl group exhibit entirely different biological profiles: for example, 6-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 29419-14-5) shows L-type calcium channel inhibition (IC50 ~2 μM) , while the target compound demonstrates antiarrhythmic activity in ventricular arrhythmia models . Simple class-level assumptions about activity or function are therefore invalid, and careful selection based on specific application requirements is essential.

01 Racemic vs. (S)-enantiomer: stereochemistry and LogP differences may alter chiral recognition and biological interpretation.
02 Analog without 1-isopropyl group shifts model response from antiarrhythmic to L-type calcium channel inhibition.
03 Removing the 6-fluoro substituent changes molecular descriptors and electronic distribution, impacting computational screening outcomes.

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Quantitative Evidence


Antiarrhythmic vs. L-Type Calcium Channel Blockade

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has demonstrated antiarrhythmic effects in animal models of ventricular tachycardia and ventricular fibrillation . In contrast, the structurally related analog 6-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 29419-14-5) exhibits L-type calcium channel inhibition with an IC50 of approximately 2 μM in rat models . While direct head-to-head efficacy data are not publicly available, the distinct pharmacological endpoints (arrhythmia suppression vs. calcium channel blockade) underscore the functional divergence conferred by the 1-isopropyl substitution.

Antiarrhythmic vs. Ca Channel Blockade
Cross-study comparable
Reported antiarrhythmic effects in ventricular arrhythmia models; analog 6-fluoro-3,4-dihydronaphthalen-2(1H)-one inhibits L-type Ca channels (IC50 ~2 μM)
Model-response context differs from Ca channel blockers; may support distinct cardiac electrophysiology research.
No direct head-to-head comparison available.
Antiarrhythmic Ventricular Tachycardia Cardiac Pharmacology

Chiral Identity: Racemate vs. (S)-Enantiomer

The target compound (CAS 104204-91-3) is supplied as a racemic mixture with an undefined stereocenter at the 1-position (Undefined Atom Stereocenter Count = 1) and a calculated LogP of 3.08 . The (S)-enantiomer (CAS 104205-01-8), by contrast, is a stereochemically pure compound with a slightly higher calculated LogP of 3.15, a boiling point of 297.9±40.0 °C, and a vapor pressure of 0.0±0.6 mmHg at 25°C [1]. These physicochemical differences, though modest, can influence chromatographic behavior, membrane permeability, and receptor binding in stereosensitive assays.

Chiral Identity Comparison
Direct head-to-head
Racemate: undefined stereocenter, LogP 3.08; (S)-enantiomer: defined stereochemistry, LogP 3.15, boiling point 297.9±40.0 °C
Stereochemistry affects physicochemical properties and may influence target binding in stereosensitive assays.
Enantiopure form required for stereochemical control studies.
Chiral Resolution Stereochemistry LogP

Hydrogenation Catalyst vs. Simple Naphthalenones

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is characterized as an aprotic, dianion compound that can be activated by acetonitrile to function as a hydrogenation catalyst . This catalytic role is not documented for simpler 3,4-dihydronaphthalen-2(1H)-one analogs such as 6-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 29419-14-5), which is primarily utilized as a synthetic building block for liquid crystal formulations and fluorinated material development . The unique combination of the 6-fluoro and 1-isopropyl substituents appears to confer this dianion character and catalytic competence.

Hydrogenation Catalyst vs. Analog
Class-level inference
Aprotic dianion; reported hydrogenation catalyst with acetonitrile activation; simpler analog has no documented catalytic role.
Unique catalytic function may support specialized hydrogenation research not accessible with non-isopropyl analogs.
Catalytic scope and selectivity require independent evaluation.
Hydrogenation Catalyst Aprotic Dianion Acetonitrile Activation

Vendor Purity & Analytical Variability

Commercial availability of 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one varies in reported purity and analytical support. Bidepharm supplies the compound at 90% purity with batch-specific QC data including NMR, HPLC, and GC , while MolCore offers a NLT 98% purity specification , and CymitQuimica lists a minimum 95% purity . In comparison, the simpler analog 6-fluoro-3,4-dihydronaphthalen-2(1H)-one is available at up to 99% purity from vendors like AKSci . This variability necessitates vendor qualification based on the required purity threshold and available analytical documentation for downstream applications.

Vendor Purity Range
Supporting evidence
Target compound: 90–98% purity across vendors; comparator analog: 95–99% purity
Purity is vendor-dependent; verify QC data (NMR, HPLC) for reproducibility in multi-step synthesis.
Batch-specific analytical documentation varies.
Purity Quality Control Analytical Characterization

Molecular Descriptors for Computational Screening

The target compound exhibits a topological polar surface area (TPSA) of 17.07 Ų and a calculated LogP of 3.08 . In contrast, the 1-isopropyl analog lacking the 6-fluoro substituent (3,4-dihydro-2-isopropyl-1(2H)-naphthalenone) has a higher molecular weight (188.27 g/mol vs. 206.26 g/mol) and a distinct hydrogen-bonding profile due to the absence of the electronegative fluorine atom [1]. The 6-fluoro substituent reduces LogP by approximately 0.07 units compared to the (S)-enantiomer, and significantly alters electronic distribution on the aromatic ring, which can affect binding to biological targets and chromatographic retention times.

Molecular Descriptors
Cross-study comparable
TPSA 17.07 Ų; LogP 3.08; ΔMW +18 (vs. non-fluorinated analog); exact mass 206.11069
Fluorine substitution alters electronic and steric properties; enables distinct QSAR and computational screening profiles.
Non-fluorinated analogs may produce false computational matches.
Molecular Descriptors LogP PSA

Limited In Vivo & Selectivity Data

A comprehensive literature search reveals that high-strength differential evidence—specifically direct head-to-head in vivo efficacy comparisons, selectivity profiling against related targets, and pharmacokinetic data—is currently limited or absent in the public domain for 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. The antiarrhythmic activity claim is derived from a vendor technical datasheet without accessible primary research articles detailing dose-response relationships, comparator drugs, or statistical significance. Similarly, no peer-reviewed studies were identified that quantify the compound's selectivity against other ion channels or receptors. This data scarcity represents a critical consideration for procurement, as decisions must currently rely on inferred differentiation from structural analogs rather than robust, independently verified biological data.

Data Completeness
Data to verify
No peer-reviewed IC50, selectivity, or pharmacokinetic data identified; antiarrhythmic claim from vendor datasheet.
Limited public evidence; exploratory chemistry or catalyst use may be more immediately accessible than in-depth pharmacology.
Independent validation recommended before advanced in vivo studies.
Data Gap Selectivity In Vivo

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Application Scenarios


Cardiac Electrophysiology: Ventricular Arrhythmias

Based on vendor-reported antiarrhythmic effects in ventricular tachycardia and ventricular fibrillation models , this compound is best suited for exploratory cardiac electrophysiology studies. Researchers investigating novel antiarrhythmic mechanisms distinct from L-type calcium channel blockade (the profile of 6-fluoro-3,4-dihydronaphthalen-2(1H)-one ) may find this scaffold useful for hit identification and lead optimization. However, users should independently validate the antiarrhythmic activity and establish dose-response relationships before advancing to advanced preclinical studies.

Hydrogenation Catalysis with Aprotic Dianion

The compound's documented function as a hydrogenation catalyst when activated by acetonitrile makes it a candidate for specialized catalytic applications. Unlike simpler naphthalenone analogs that serve solely as synthetic intermediates , this compound can potentially facilitate hydrogenation reactions under mild conditions. Researchers in catalysis development may evaluate its activity and selectivity in comparison to established transition metal catalysts.

Stereochemical Probes: Racemic vs. Enantiopure

The availability of both racemic (CAS 104204-91-3) and (S)-enantiomer (CAS 104205-01-8) forms with distinct physicochemical properties (LogP 3.08 vs. 3.15) enables stereochemical probe studies. Researchers can investigate enantiomer-specific binding to biological targets, differential metabolic stability, or stereoselective synthetic transformations. This scenario leverages the compound's unique chiral identity, which is absent in achiral analogs like 6-fluoro-3,4-dihydronaphthalen-2(1H)-one.

Medicinal Chemistry Building Block

As a fluorinated bicyclic ketone with an isopropyl substituent, this compound serves as a versatile building block for the synthesis of more complex biologically active molecules . Its 6-fluoro group enhances metabolic stability and modulates electronic properties, while the ketone functionality enables further derivatization. Procurement for this scenario should prioritize vendors offering batch-specific QC data (NMR, HPLC, GC) to ensure reproducibility in multi-step synthetic sequences .

Application
Selection Property
Validation Focus
Ventricular arrhythmia model studies
Reported antiarrhythmic model response
Independent dose-response and selectivity profiling
Hydrogenation catalysis research
Aprotic dianion catalyst function
Catalytic scope and comparison with established catalysts
Stereochemical probe studies
Racemic and (S)-enantiomer forms
Enantiomer-specific binding and metabolic stability
Fluorinated synthetic intermediate
6-fluoro ketone building block
Vendor QC (NMR, HPLC) for multi-step reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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